molecular formula C11H8I3N2NaO4 B085109 Diatrizoate sodium I 131 CAS No. 14855-77-7

Diatrizoate sodium I 131

Cat. No.: B085109
CAS No.: 14855-77-7
M. Wt: 647.90 g/mol
InChI Key: ZEYOIOAKZLALAP-KYJPGBFZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diatrizoate Sodium I 131 is a radiopaque contrast agent used primarily in medical imaging. It is an iodine-containing compound that helps to visualize various body structures during X-ray and computed tomography (CT) scans. The compound is particularly useful in gastrointestinal studies, angiography, and urography .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diatrizoate Sodium is synthesized through the iodination of 3,5-diacetamido-2,4,6-triiodobenzoic acidThe process typically requires the use of iodine and an oxidizing agent to facilitate the iodination reaction .

Industrial Production Methods: In industrial settings, Diatrizoate Sodium is produced by reacting 3,5-diacetamido-2,4,6-triiodobenzoic acid with sodium hydroxide. The reaction is carried out in a solvent mixture of chloroform, methanol, and ammonium hydroxide. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Diatrizoate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Diatrizoate Sodium I 131 has a wide range of scientific research applications:

Mechanism of Action

Diatrizoate Sodium I 131 works by absorbing X-rays due to its high iodine content. When administered to a patient, the compound localizes in specific areas of the body, creating a contrast between different tissues. This contrast allows for clear visualization of internal structures during X-ray and CT scans. The iodine atoms in Diatrizoate Sodium effectively scatter or stop X-rays, making the targeted areas appear white on the imaging film .

Comparison with Similar Compounds

Uniqueness of Diatrizoate Sodium I 131: this compound is unique due to its high iodine content and ionic nature, which provides excellent radiopacity. It is particularly effective in gastrointestinal studies and angiography, where high contrast is required. Compared to non-ionic agents like Iodixanol and Iohexol, this compound has higher osmolality, which can be advantageous in certain diagnostic procedures .

Properties

CAS No.

14855-77-7

Molecular Formula

C11H8I3N2NaO4

Molecular Weight

647.90 g/mol

IUPAC Name

sodium;3,5-diacetamido-2,4,6-tris(131I)(iodanyl)benzoate

InChI

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4;

InChI Key

ZEYOIOAKZLALAP-KYJPGBFZSA-M

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])NC(=O)C)[131I].[Na+]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]

Key on ui other cas no.

14855-77-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.